Lithium octanoate
Description
Lithium octanoate (C₈H₁₅LiO₂), also known as lithium caprylate, is the lithium salt of octanoic acid (caprylic acid). It has a molecular weight of 150.144 g/mol and appears as a white powder . Key physical properties include a melting point of 16.5°C, boiling point of 239.3°C, and a flash point of 107.4°C . The compound is classified as non-hazardous (NONH) for transport and is used in applications requiring lithium-based catalysts or intermediates in organic synthesis .
Properties
CAS No. |
16577-52-9 |
|---|---|
Molecular Formula |
C8H16LiO2 |
Molecular Weight |
151.2 g/mol |
IUPAC Name |
lithium;octanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
InChI Key |
JZNCZMYNMUBFOD-UHFFFAOYSA-N |
SMILES |
[Li+].CCCCCCCC(=O)[O-] |
Isomeric SMILES |
[Li+].CCCCCCCC(=O)[O-] |
Canonical SMILES |
[Li].CCCCCCCC(=O)O |
Other CAS No. |
16577-52-9 |
Pictograms |
Irritant |
Related CAS |
124-07-2 (Parent) |
Synonyms |
caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium octanoate can be synthesized through a reaction between lithium hydroxide (LiOH) and octanoic acid (C₇H₁₅COOH). The reaction typically occurs in an aqueous medium, where lithium hydroxide is dissolved in water and then reacted with octanoic acid. The reaction proceeds as follows:
LiOH+C7H15COOH→LiO2C(CH2)6CH3+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium carbonate (Li₂CO₃) with octanoic acid. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and the formation of the product. The reaction conditions typically involve heating the mixture to around 60-70°C and maintaining it under reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of lithium carbonate and other by-products.
Reduction: Although less common, this compound can be reduced under specific conditions, leading to the formation of lithium alkoxides.
Substitution: this compound can participate in substitution reactions, where the octanoate group is replaced by other functional groups. This is often facilitated by the presence of a catalyst or under specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Transition metal catalysts such as palladium (Pd), platinum (Pt).
Major Products Formed:
Oxidation: Lithium carbonate (Li₂CO₃), carbon dioxide (CO₂).
Reduction: Lithium alkoxides.
Substitution: Various lithium salts depending on the substituent introduced.
Scientific Research Applications
Lithium octanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of thin films, as a precursor in the manufacturing of lithium-based materials, and in the formulation of lubricants and greases
Mechanism of Action
The mechanism by which lithium octanoate exerts its effects is primarily related to the lithium ion (Li⁺). Lithium ions can interact with various molecular targets and pathways, including:
Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, which play roles in cellular signaling and metabolism.
Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter systems, including the glutamate and dopamine pathways, which are involved in mood regulation and cognitive functions.
Ion Transport: Lithium ions can affect ion transport across cell membranes, influencing cellular excitability and signaling
Comparison with Similar Compounds
Research Findings and Data Gaps
- Volatility Effects: Methyl octanoate’s volatility (lower recovery in automated sample preparation) suggests this compound derivatives may require careful handling in analytical workflows .
- Safety Profiles: this compound lacks explicit hazard codes, unlike lithium oxalate, which may pose risks due to oxalate ion toxicity .
Chemical Reactions Analysis
Oxidation Reactions
Lithium octanoate undergoes oxidation in the presence of strong oxidizing agents, yielding lithium carbonate (Li₂CO₃) and carbon dioxide (CO₂):
-
Key Oxidizers : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) .
-
Environmental Impact : Leaching of lithium from industrial waste poses ecological risks due to CO₂ release.
Reduction and Substitution Reactions
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces this compound to lithium alkoxides:
-
Substitution : Catalyzed by transition metals (Pd, Pt), the octanoate group is replaced by other ligands (e.g., halides):
| Reaction Type | Reagents | Products |
|---|---|---|
| Reduction | LiAlH₄, NaBH₄ | Lithium Alkoxides |
| Substitution | Halides (Cl⁻, Br⁻), Catalysts | Lithium Halides + Octanoic Acid Derivatives |
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into lithium oxide (Li₂O) and octanoic acid derivatives:
Role in Electrochemical Systems
This compound participates in electrolyte decomposition pathways in lithium-ion batteries:
-
Oxidative Breakdown : At high voltages (>4.8 V vs Li/Li⁺), reactive oxygen species (e.g., singlet oxygen, ¹O₂) oxidize the compound, forming CO₂ and lithium carbonate .
-
Catalytic Effects : Dirhodium complexes (e.g., Rh₂(Oct)₄) enhance oxidative cascades in battery electrolytes .
Comparison with Analogous Lithium Salts
| Compound | Formula | Key Reactions | Applications |
|---|---|---|---|
| This compound | C₈H₁₅LiO₂ | Oxidation, Reduction, Substitution | Lubricants, Battery Research |
| Lithium Acetate | CH₃COOLi | Esterification, Thermal Decomposition | Biochemistry, Catalysis |
| Lithium Stearate | C₁₈H₃₅LiO₂ | Thickening, Grease Formation | Industrial Lubricants |
Q & A
Q. What are the established methods for synthesizing and characterizing lithium octanoate in laboratory settings?
this compound is synthesized via neutralization of octanoic acid with lithium hydroxide in a solvent like ethanol. Characterization involves Fourier-transform infrared spectroscopy (FT-IR) to confirm the carboxylate group (absorption ~1540–1650 cm⁻¹) and elemental analysis for stoichiometric validation. Purity is assessed using high-performance liquid chromatography (HPLC) or acid-base titration. Detailed protocols must specify reaction conditions (e.g., molar ratios, temperature) and crystallization steps to ensure reproducibility .
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for this compound detection in biological samples?
Derivatization to isobutyl esters improves sensitivity over methyl esters. Key steps:
- Use isobutyl alcohol with sulfuric acid as a catalyst.
- Select selected ion monitoring (SIM) at m/z 127.1 (unlabeled octanoate) and 131.1 (¹³C-labeled) to avoid baseline interference.
- Validate the method with a lower limit of quantification (LLOQ) ≤0.43 μM. This approach enhances specificity in complex matrices like plasma, reducing noise from co-eluting compounds .
Advanced Research Questions
Q. How can solubility-driven background interference be minimized in enzymatic assays studying this compound metabolism?
High aqueous solubility of octanoate increases non-specific binding. Mitigation strategies:
- Use lipid carriers (e.g., β-cyclodextrins) to stabilize octanoate in solution.
- Employ rapid-mixing kinetic assays to distinguish enzymatic activity from background.
- Validate with radiolabeled tracers (e.g., ¹⁴C-octanoate) to quantify true oxidation rates. For example, FadD mutant assays in E. coli required modified protocols to account for solubility-induced noise in acyl-CoA production .
Q. What statistical approaches resolve contradictions between in vitro and in vivo oxidation rates of this compound in hepatic studies?
Discrepancies arise from tissue-specific metabolic fluxes. Researchers should:
- Correlate in vitro enzyme kinetics (e.g., Vmax/Km) with in vivo breath test data (¹³C-octanoate oxidation).
- Apply mixed-effects models to account for inter-individual variability in liver function.
- Cross-validate with biomarkers like ALT and fasting glucose. For instance, individual NAS scores were analyzed against OctOx rates to reconcile conflicting data .
Q. How does Stewart’s physiochemical model enhance interpretation of acid-base changes caused by this compound in fluid resuscitation studies?
Stewart’s framework evaluates strong ion difference (SID), weak acids, and pCO2. For this compound:
- Measure SIDa (apparent) and SIDe (effective) to distinguish its metabolic impact from chloride-based solutions.
- Track persistent SIDa elevation (e.g., 36.2 ± 2.5 mEq/L vs. 33.2 ± 4.2 mEq/L in NaCl controls) to confirm alkalinizing effects.
- Integrate anion gap calculations to account for partial octanoate metabolism. This model clarifies mechanisms beyond traditional bicarbonate-centric analyses .
Methodological Notes
- Experimental Design : For in vivo studies, ensure portal delivery of ¹³C-octanoate to mimic physiological conditions. Use non-invasive breath tests to track oxidation kinetics .
- Data Validation : Combine GC-MS with stable isotope tracing (e.g., ¹³C4-octanoate) to improve accuracy in metabolic flux studies .
- Conflict Resolution : Address assay variability by reporting individual data trends (e.g., Supplementary Figure S5.2) rather than relying solely on group averages .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
